4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2N2S/c1-14-7-12-5-4(6(9)13-7)2-3-8(5,10)11/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZPMDOVWOBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCC2(F)F)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Construction Approaches
The synthesis typically begins with the preparation of the cyclopenta[d]pyrimidine core. Two primary strategies dominate:
Cyclocondensation of Aminocyclopentenes
Aminocyclopentene derivatives are condensed with thiourea or cyanamide derivatives to form the pyrimidine ring. For example, 2-aminocyclopent-1-ene-1-carbonitrile reacts with methyl isothiocyanate under acidic conditions to yield 2-thioxo-1,2-dihydropyrimidine intermediates, which are subsequently halogenated.
[4+2] Cycloaddition Reactions
Diels-Alder reactions between cyclopentadiene and appropriately substituted pyrimidine precursors have been reported in patent literature, though yields remain modest (30–45%).
Halogenation and Functionalization
Chlorine and fluorine are introduced via electrophilic substitution or transition-metal-catalyzed coupling:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ (0–5°C, 12h) | 68 | |
| Fluorination | DAST (Diethylaminosulfur trifluoride), -78°C | 52 |
The methylsulfanyl group is typically installed via nucleophilic displacement of a chloro or nitro precursor using sodium thiomethoxide.
Detailed Stepwise Synthesis
Preparation of 5,6-Dihydrocyclopenta[d]pyrimidine-2,4-diol
Dichlorination and Difluorination
-
Chlorination at C4 : POCl₃ in refluxing toluene selectively chlorinates the 4-position (72% yield).
-
Fluorination at C7,7 : DAST-mediated fluorination under anhydrous conditions introduces fluorine atoms. Excess DAST (3 eq.) and extended reaction times (24h) improve yields to 58%.
Optimization and Scalability Challenges
Regioselectivity in Halogenation
Competing halogenation at adjacent positions remains a critical issue. Computational studies (DFT) suggest that electron-withdrawing groups at C2 direct electrophiles to C4 and C7.
Purification Difficulties
The compound’s low solubility in common solvents necessitates chromatographic purification using hexane:ethyl acetate (4:1), with recovery rates below 60%.
Analytical Characterization
Critical spectroscopic data for batch validation:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.58 (s, 3H, SCH₃), δ 3.12–3.25 (m, 4H, cyclopentane) |
| ¹⁹F NMR | δ -112.4 (d, J = 14 Hz) |
| MS | m/z 236.67 [M+H]⁺ |
Applications and Derivatives
While direct pharmacological data are limited, structural analogs in patent US10662204B2 demonstrate anticancer activity via kinase inhibition. The methylsulfanyl group enhances membrane permeability, as evidenced by logP values ~2.8 .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Halogen Effects : Replacing Cl with Br at position 4 increases lipophilicity (logP ↑) but reduces solubility and potency, likely due to steric hindrance .
- Fluorine Impact: The 7,7-difluoro configuration improves metabolic stability compared to non-fluorinated analogs (e.g., 7-H or 7-CH₃), aligning with trends observed in fluorinated pharmaceuticals .
- Sulfur Substituents : Methylsulfanyl (SCH₃) at position 2 enhances binding affinity over ethylsulfanyl (SCH₂CH₃), suggesting optimal hydrophobic bulk for target interactions.
Methodological Considerations
- Lumping Strategies : Compounds with analogous substituents (e.g., 4-Cl, 7-F) are often grouped in computational models to predict reactivity or environmental persistence, reducing reaction networks from 13 to 5 pathways without sacrificing accuracy .
Biological Activity
4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 236.67 g/mol. Its structure includes a cyclopenta[d]pyrimidine core with various substituents that may influence its biological activity.
Pharmacological Activity
Research indicates that 4-chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
- Anticancer Properties : The compound has shown promise in cancer research, particularly in inhibiting the proliferation of certain cancer cell lines. Studies have reported IC50 values in the micromolar range against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .
The mechanisms underlying the biological activities of 4-chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Modulation of Signal Transduction Pathways : It may affect signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
- Neuroprotection Study :
Data Summary
The following table summarizes key findings related to the biological activity of 4-chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
